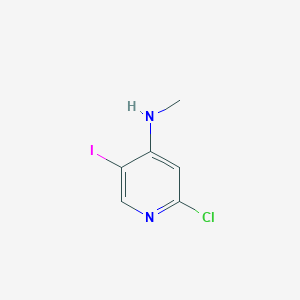

2-chloro-5-iodo-N-methylpyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring is a ubiquitous structural motif in a vast array of functional molecules. nih.gov Its significance stems from several key properties:

Bioisosteric Replacement: As a bioisostere of a benzene (B151609) ring, the pyridine nucleus is a common feature in drug design, offering modulated electronic properties and the potential for hydrogen bonding via the ring nitrogen. nih.gov This can enhance solubility, bioavailability, and target-binding interactions. nih.govresearchgate.net

Core of Natural Products and Pharmaceuticals: The pyridine scaffold is central to many natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govnih.govdovepress.com Furthermore, it is a core component in over 7,000 existing drug molecules, highlighting its privileged status in medicinal chemistry. nih.gov

Versatile Synthetic Platform: Pyridine and its derivatives are not only synthetic targets but also crucial reactants and starting materials for further functionalization. researchgate.net Their chemical stability, coupled with predictable reactivity patterns, makes them ideal scaffolds for constructing diverse chemical libraries for drug discovery and other applications. nih.gov

Broad Utility: Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals like fungicides and herbicides, and find use in materials science as functional nanomaterials and ligands for organometallic catalysts. nih.govresearchgate.net

Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Class | Role of Pyridine Moiety |

|---|---|---|

| Etoricoxib | Anti-inflammatory | Core structural component for COX-2 selectivity. nih.gov |

| Crizotinib | Anti-cancer | Key scaffold for MET tyrosine kinase inhibition. researchgate.net |

| Amrinone | Vasodilator | Part of the bipyridine structure essential for activity. dovepress.com |

| Iproniazid | Antidepressant | Isonicotinic acid hydrazide derivative. researchgate.net |

| Ciclopirox | Antifungal | Chelating agent and active pharmacophore. researchgate.net |

Strategic Importance of Halogenated Aminopyridines as Synthetic Precursors

Halogenated aminopyridines, such as 2-chloro-5-iodo-N-methylpyridin-4-amine, are particularly powerful intermediates in organic synthesis. The presence of multiple, distinct functional groups provides chemists with a toolkit for sequential and site-selective reactions.

Orthogonal Reactivity of Halogens: The differential reactivity of halogen atoms is a cornerstone of modern cross-coupling chemistry. In a molecule containing both chlorine and iodine, the carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with transition metal catalysts (e.g., palladium) than the carbon-chlorine bond. nih.gov This allows for selective functionalization at the iodo-substituted position (C-5) via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the chloro-substituent at C-2 intact for a subsequent, different coupling reaction under more forcing conditions. nih.govwhiterose.ac.uk

Versatile Coupling Handles: Halogen atoms serve as reliable handles for introducing a wide range of substituents, enabling the construction of complex molecular architectures from a common precursor. nih.gov This modular approach is highly valued in discovery research for the rapid generation of analogues. nih.gov

Influence of the Amino Group: The N-methylamino group at the C-4 position is a strong electron-donating group, which modulates the electronic properties and reactivity of the pyridine ring. Furthermore, the amino group itself can be a site for further derivatization or can direct metallation to an adjacent position, offering another layer of synthetic control. Unprotected primary amino groups on halogenated heterocycles have been shown to be compatible with standard Suzuki cross-coupling conditions, obviating the need for protection-deprotection steps. acs.orgacs.org

Medicinal Chemistry Relevance: Halogenated aminopyridines are a known class of compounds with significant biological properties and serve as precursors for derivatives with applications as anticancer, antiviral, and antifungal agents. researchgate.net The strategic placement of halogens can also enhance metabolic stability and optimize pharmacological parameters in the final drug molecule. nih.gov

Overview of Methodological Advancements in Substituted Pyridine Synthesis

The demand for complex pyridine derivatives has driven significant innovation in synthetic methodology, moving beyond classical condensation reactions to more versatile and efficient strategies.

Classical Condensation Reactions: The Hantzsch pyridine synthesis, first described in 1881, is a well-known multicomponent reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849). ijpsonline.commdpi.com While historically significant, such methods can be limited in scope and often require harsh conditions.

Transition-Metal-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines. researchgate.net These methods allow for the direct and modular installation of substituents onto a pre-formed pyridine core, offering high levels of control and functional group tolerance. nih.gov This is particularly relevant for building polysubstituted systems from di- or tri-halogenated precursors.

Cycloaddition and Cyclization Strategies: [2+2+2] cycloaddition reactions, often catalyzed by cobalt or rhodium, provide a powerful route to assemble the pyridine ring from alkynes and nitriles. ijpsonline.comrsc.org Other modern approaches include transition-metal-catalyzed cyclization and hydroamination reactions, which offer new pathways to functionalized pyridines. researchgate.net

Multicomponent Reactions (MCRs): Modern MCRs, often facilitated by novel catalysts such as nanoparticles, allow for the one-pot synthesis of highly functionalized pyridines from simple starting materials. rsc.org These reactions are prized for their efficiency and atom economy.

C-H Functionalization: Emerging strategies focus on the direct functionalization of C-H bonds on the pyridine ring. organic-chemistry.org These methods avoid the need for pre-functionalization with halogens, offering a more atom-economical and environmentally friendly approach to pyridine synthesis.

Table 2: Comparison of Major Synthetic Strategies for Substituted Pyridines

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Hantzsch Synthesis | Multicomponent condensation of a β-ketoester, an aldehyde, and ammonia. mdpi.com | One-pot assembly of the core ring structure. |

| Cross-Coupling (e.g., Suzuki) | Stepwise functionalization of a halogenated pyridine core. nih.gov | High modularity, predictability, and functional group tolerance. nih.gov |

| [2+2+2] Cycloaddition | Transition-metal-catalyzed reaction of alkynes and a nitrile source. rsc.org | Efficient construction of highly substituted rings. |

| Modern MCRs | One-pot combination of three or more starting materials. rsc.org | High efficiency, atom economy, and diversity generation. |

| Direct C-H Functionalization | Direct replacement of a C-H bond with a new functional group. organic-chemistry.org | High atom economy, avoids pre-functionalization steps. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClIN2 |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

2-chloro-5-iodo-N-methylpyridin-4-amine |

InChI |

InChI=1S/C6H6ClIN2/c1-9-5-2-6(7)10-3-4(5)8/h2-3H,1H3,(H,9,10) |

InChI Key |

AFVMOADXROQJNT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC=C1I)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Iodo N Methylpyridin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical synthetic pathway by identifying key bond disconnections and strategic intermediates.

Precursor Identification and Availability

The primary strategic disconnections for 2-chloro-5-iodo-N-methylpyridin-4-amine involve the carbon-halogen and carbon-nitrogen bonds. A logical retrosynthetic approach would disconnect the carbon-iodine bond first, as iodination can often be achieved late in the synthesis via electrophilic substitution or a Sandmeyer-type reaction on an amino precursor. This leads to the key precursor, 2-chloro-N-methylpyridin-4-amine .

Further disconnection of the N-methyl group or the entire amino group points towards 2-chloro-4-aminopyridine or 2-chloro-4-nitropyridine , respectively. The synthesis of the latter is well-established. For instance, a patented method describes the synthesis of a similar intermediate, 2-chloro-5-methyl-4-pyridinamine, by hydrogenating 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.comchemicalbook.com This suggests that a viable starting point for the synthesis of the target molecule could be a suitably substituted pyridine (B92270) that can be functionalized sequentially. The ultimate precursors for building the pyridine ring itself would be acyclic carbonyl compounds or alkynes, depending on the ring formation strategy employed.

Multistep Synthetic Pathways and Intermediate Design

Based on retrosynthetic analysis and existing literature for analogous compounds, a plausible multi-step pathway for the synthesis of this compound can be designed. A particularly relevant precedent is the synthesis of 2-chloro-4-iodo-5-methylpyridine, which starts from 2-chloro-5-methylpyridine (B98176). google.com Adapting this strategy, one could envision a pathway that involves the controlled introduction of the required functional groups around the pyridine ring.

The key steps would involve:

N-Oxidation: Conversion of a substituted pyridine to its corresponding N-oxide. This activates the ring for subsequent electrophilic substitution, particularly at the 4-position.

Nitration: Introduction of a nitro group at the C4 position of the pyridine N-oxide.

Reduction: Conversion of the nitro group to an amino group. This step must be carefully controlled to avoid the reductive removal of the chloro substituent, a common side reaction. google.com

N-Methylation: Introduction of the methyl group onto the 4-amino group. This could be performed before or after the halogenation steps.

Diazotization and Iodination: The 4-amino group can be converted into a diazonium salt, which is then displaced by iodide (e.g., from KI) to install the iodine atom at the C5 position. However, a more direct approach would be the regioselective iodination of an activated precursor. A more likely route involves the direct iodination of an electron-rich precursor like 2-chloro-N-methylpyridin-4-amine, followed by diazotization of a different amino group if the strategy were different. Given the structure, a Sandmeyer reaction on 2-chloro-5-amino-N-methylpyridin-4-amine is a strong possibility for introducing the iodine.

A potential synthetic sequence is outlined in the table below.

| Step | Reaction | Key Intermediate | Typical Reagents | Purpose |

|---|---|---|---|---|

| 1 | N-Oxidation | 2-chloro-5-methylpyridine N-oxide | Hydrogen peroxide in acetic acid | Activates the pyridine ring for nitration at C4. google.com |

| 2 | Nitration | 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide | Nitric acid, Sulfuric acid | Installs the nitro group at the desired position. google.com |

| 3 | Reduction | 2-chloro-5-methylpyridin-4-amine (B1314158) | Iron powder in acetic acid or catalytic hydrogenation. chemicalbook.comgoogle.com | Converts the nitro group to a primary amine. |

| 4 | Iodination | 2-chloro-4-amino-5-iodopyridine | N-Iodosuccinimide (NIS) | Regioselectively installs the iodine atom ortho to the activating amino group. |

| 5 | N-Methylation | This compound | Methyl iodide, Formaldehyde/formic acid (Eschweiler-Clarke reaction) | Adds the final methyl group to the amino function. |

Pyridine Ring Formation and Functionalization Strategies

The construction of the pyridine nucleus itself is a fundamental aspect of heterocyclic chemistry. Numerous methods exist, which can be broadly categorized into cycloaddition approaches and condensation/annulation reactions. baranlab.org

Cycloaddition Approaches to Pyridine Cores

Cycloaddition reactions form the pyridine ring in a single step by combining multiple components. These methods are often highly efficient.

[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction combines two alkyne molecules and a nitrile to form a substituted pyridine. nih.gov It offers a powerful way to construct the ring with good control over the substitution pattern. nih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): Pyridines can be formed through the Diels-Alder reaction of an azadiene with an alkene or alkyne, followed by an oxidation or elimination step to achieve aromatization. baranlab.org A key variant is the inverse-electron-demand Diels-Alder reaction, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile (like an enamine). wikipedia.orgacsgcipr.org This method, known as the Boger pyridine synthesis, is particularly useful for creating highly substituted pyridines that are otherwise difficult to access. wikipedia.org

[3+3] Cycloaddition: More recent methods describe the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, catalyzed by an organocatalyst, to provide access to a variety of substituted pyridines. acs.orgacs.org

| Cycloaddition Type | Reactants | Key Features | Reference Example |

|---|---|---|---|

| [2+2+2] Cycloaddition | 2 x Alkyne + 1 x Nitrile | Transition-metal catalyzed; good control of substitution. nih.gov | Cobalt- or rhodium-catalyzed cyclotrimerization. |

| [4+2] Diels-Alder (Inverse Demand) | 1,2,4-Triazine + Enamine | Forms pyridine ring with loss of N₂; versatile for complex pyridines. wikipedia.org | Boger Pyridine Synthesis. wikipedia.org |

| [3+3] Formal Cycloaddition | Enamine + Enone/Enal | Organocatalyzed; provides access to tri- or tetrasubstituted pyridines. acs.orgacs.org | Reaction of enamines with α,β-unsaturated carbonyls. |

Condensation and Annulation Reactions for Substituted Pyridines

Condensation reactions involve the step-wise formation of bonds to build the pyridine ring from acyclic precursors, typically involving carbonyl compounds and an ammonia (B1221849) source.

Hantzsch Pyridine Synthesis: This is a classic method that involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent like ammonium (B1175870) acetate). The reaction proceeds through a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It is a versatile method that provides good yields for a range of substituents. studylib.netrsc.org

Annulation of Allyl Amines: A newer strategy involves the reaction of allyl amines with alkynes, proceeding through a sequence of copper-promoted oxidation and rhodium-catalyzed N-annulation to furnish the pyridine ring. rsc.org Other annulation strategies involve the [3+3] annulation of β-enaminones with saturated ketones. organic-chemistry.org

Regioselective Halogenation Techniques for Pyridine Derivatives

Introducing halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of many functionalized pyridines. Direct electrophilic halogenation of pyridine is often difficult due to the electron-deficient nature of the ring and can lead to mixtures of isomers under harsh conditions. chemrxiv.org Therefore, regioselective techniques are essential.

The regioselectivity of halogenation is heavily influenced by the substituents already present on the pyridine ring.

Activated Pyridines: Electron-donating groups, such as amino (-NH₂) or hydroxy (-OH) groups, activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. researchgate.net For a 4-aminopyridine (B3432731) derivative, halogenation is expected to occur at the 3- and 5-positions.

Pyridine N-Oxides: The N-oxide functionality is a powerful tool for controlling regioselectivity. It activates the 2- and 4-positions of the pyridine ring towards electrophilic attack. Halogenation of pyridine N-oxides can provide a practical route to 2-halo-substituted pyridines under mild conditions. nih.govacs.org

Zincke Imine Intermediates: A novel strategy for achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence that proceeds through reactive Zincke imine intermediates. chemrxiv.orgchemrxiv.org This method allows for mild and highly regioselective halogenation at the C3 position. chemrxiv.orgchemrxiv.org

For the synthesis of this compound, the chlorine at the 2-position is often incorporated during the ring synthesis or by functionalizing an N-oxide. The iodine at the 5-position is installed by taking advantage of the activating effect of the 4-amino group, which directs the electrophilic iodinating agent (like N-iodosuccinimide) to the adjacent C5 position.

| Method | Reagent(s) | Typical Regioselectivity | Key Feature |

|---|---|---|---|

| Halogenation of Activated Pyridines | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Ortho/para to activating group. researchgate.net | Utilizes electron-donating groups to direct halogenation. |

| Halogenation of Pyridine N-Oxides | POCl₃, SO₂Cl₂ | Primarily C2 and C4 positions. acs.org | Activates the ring and provides access to 2-halopyridines. nih.gov |

| Via Zincke Intermediates | NBS, Selectfluor | Highly C3 selective. chemrxiv.orgchemrxiv.org | Involves a temporary ring-opening/closing sequence. chemrxiv.org |

| Sandmeyer Reaction | NaNO₂, H⁺; then KI | Position of the starting amino group. | Replaces an amino group with a halogen via a diazonium salt. |

Directed Chlorination Methodologies

The introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step in the synthesis of the target compound. Directed chlorination methodologies are employed to ensure high regioselectivity, often leveraging the electronic properties of a precursor molecule. One common strategy involves the use of pyridine N-oxides, which activates the C2 and C6 positions for electrophilic attack or nucleophilic substitution after further transformation.

Another powerful technique is deaminative chlorination, which transforms an amino group into a chloro group. This is particularly useful as amino groups can be used to direct other substitutions before being replaced. The classical Sandmeyer reaction, involving the diazotization of a 2-aminopyridine (B139424) followed by treatment with a copper(I) chloride source, is a well-established method. More recent developments have introduced protocols that avoid the use of potentially explosive diazonium intermediates. For instance, the use of a pyrylium (B1242799) salt (Pyry-BF4) can convert an aminoheterocycle into a pyridinium (B92312) intermediate, which then reacts with a chloride source like MgCl2 or ⁿBu₄NCl to yield the chlorinated product. nih.gov This method is noted for its broad functional group tolerance. nih.gov

Chlorination of 2-aminopyridine can also be achieved directly in a strongly acidic medium, which protonates the ring nitrogen and the exocyclic amine, directing the chlorination primarily to the 5-position. google.com However, to achieve 2-chloro substitution, a different precursor is typically required, such as a 2-pyridone, which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Reagent | Precursor Type | General Conditions | Key Feature |

|---|---|---|---|

| POCl₃ / PCl₅ | 2-Pyridone | High temperature, neat or in a high-boiling solvent | Converts hydroxy group to chloro group |

| NaNO₂ / HCl, then CuCl | 2-Aminopyridine | Low temperature (0-5 °C) for diazotization | Classical Sandmeyer reaction |

| Pyrylium tetrafluoroborate, then MgCl₂ | 2-Aminoheterocycle | Acetonitrile (B52724), 120 °C | Modern deaminative chlorination nih.gov |

Directed Iodination Methodologies

Achieving selective iodination at the 5-position of a 2-chloropyridine (B119429) intermediate requires careful synthetic design. Direct iodination of the 2-chloropyridine ring is often unselective. A more controlled approach involves introducing a directing group at the 4-position, which is later removed or converted.

A robust and highly regioselective method is analogous to the Sandmeyer reaction. This multi-step sequence begins with the nitration of a 2-chloro-pyridine derivative at the 4-position, typically using a mixture of nitric acid and sulfuric acid. The resulting 4-nitro group is then reduced to a 4-amino group, often using reducing agents like iron powder in acetic acid or catalytic hydrogenation. google.com This 4-amino-2-chloropyridine (B126387) intermediate is then subjected to diazotization using sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is subsequently treated with an iodide source, such as potassium iodide (KI), to yield the 2-chloro-4-iodopyridine (B15674) derivative. google.com Although this example is for a 4-iodo derivative, the same principle applies for directing iodination to other positions by starting with the appropriately substituted aminopyridine. For the target compound, an initial 4-amino group would direct halogenation to the 5-position before being converted.

| Reagent | Intermediate Type | Reaction | Purpose |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Substituted Pyridine | Nitration | Introduces a nitro group for further functionalization |

| Fe / Acetic Acid or H₂/Pd | Nitro-pyridine | Reduction | Converts nitro to an amino directing group google.com |

| 1. NaNO₂ / H₂SO₄ 2. KI | Amino-pyridine | Diazotization-Iodination | Replaces amino group with iodine google.com |

| N-Iodosuccinimide (NIS) | Activated Pyridine | Electrophilic Iodination | Direct iodination of electron-rich rings |

Amination and N-Methylation Strategies at the Pyridine-4-position

The introduction of the N-methylamino substituent at the 4-position of the 2-chloro-5-iodopyridine (B1352245) scaffold is a crucial transformation. This can be accomplished through several distinct strategies, including reductive amination of a carbonyl precursor or direct nucleophilic substitution of a suitable leaving group.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com In the context of synthesizing this compound, this would require a precursor such as 2-chloro-5-iodopyridine-4-carbaldehyde or a related ketone.

The reaction is typically performed as a one-pot procedure where the carbonyl compound, methylamine (B109427), and a reducing agent are combined. masterorganicchemistry.com The choice of reducing agent is critical for success. Mild hydride reagents are preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.com

Commonly used reagents include:

Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is less reactive than sodium borohydride (B1222165) (NaBH₄) and is stable in weakly acidic conditions (pH 5-6) that favor imine formation. Its reduced reactivity prevents the rapid reduction of the aldehyde or ketone starting material. youtube.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This reagent has become increasingly popular as a milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones.

| Reducing Agent | Typical Solvent | Key Advantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Selective for iminium ions over carbonyls masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, non-toxic, broad substrate scope masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Ethanol, Ethyl Acetate | "Green" method, avoids hydride reagents |

| 5-ethyl-2-methylpyridine borane (B79455) (PEMB) | Methanol, Acetic Acid | A stable amine borane complex useful for reductive aminations researchgate.net |

Direct Amination Approaches

Direct amination via Nucleophilic Aromatic Substitution (SNAr) provides an alternative route to the 4-amino functionality. This approach requires a precursor with a good leaving group, such as a halogen (e.g., chlorine or fluorine), at the 4-position of the pyridine ring. The reaction proceeds by the attack of a nucleophile, in this case methylamine, on the electron-deficient pyridine ring.

The reactivity of halopyridines towards SNAr is significantly influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups, such as the chloro and iodo substituents in the target molecule's backbone, help to stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. However, 2-halopyridines are generally less reactive than their 4-halo counterparts, and reactions can require harsh conditions like high temperatures or pressures. nih.govresearchgate.net

To overcome the activation barrier for less reactive substrates, modern techniques such as microwave irradiation or the use of continuous-flow reactors can be employed. thieme-connect.comresearchgate.net Flow reactors, in particular, allow for operations at very high temperatures (up to 300 °C) with short residence times, which can drive the reaction to completion while minimizing the formation of side products. thieme-connect.comresearchgate.net

Introduction and Modification of N-Methyl Groups

The N-methyl group can be introduced either concurrently with the nitrogen atom or in a subsequent step.

Direct Introduction: The most straightforward approach is to use methylamine directly as the nitrogen source in either the reductive amination or the SNAr protocol. This incorporates the N-methyl group in a single synthetic operation. For instance, reacting 2-chloro-5-iodopyridine-4-carbaldehyde with methylamine and a reducing agent directly yields the final product.

Post-Amination N-Methylation: An alternative strategy involves a two-step process. First, amination is performed using ammonia or a protected amine to install a primary amino group, yielding 2-chloro-5-iodopyridin-4-amine. nih.gov This primary amine is then methylated in a separate step. Standard N-methylation methods include:

Reaction with Methyl Halides: Using methyl iodide (CH₃I) or methyl bromide (CH₃Br) in the presence of a non-nucleophilic base to neutralize the generated acid. A significant drawback of this method is the potential for over-alkylation to form the quaternary ammonium salt.

Eschweiler-Clarke Reaction: A classic method for methylating primary or secondary amines using formic acid and formaldehyde. This reaction proceeds through reductive amination where the amine's own nitrogen is the nucleophile, and it reliably stops at the tertiary amine stage without forming quaternary salts. wikipedia.org

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is paramount for maximizing the yield, purity, and cost-effectiveness of synthesizing this compound. Key parameters for optimization include solvent, temperature, catalyst, and the stoichiometry of reagents. For instance, in direct amination reactions, screening different bases and solvents can have a profound impact on reaction rates and yields.

Process intensification aims to develop dramatically smaller, safer, and more energy-efficient chemical processes. youtube.com In the synthesis of substituted pyridines, a key intensification strategy is the use of continuous flow chemistry. youtube.com

Continuous Flow Reactors: As demonstrated in the amination of unactivated 2-chloropyridines, flow reactors enable reactions to be run at temperatures and pressures that are difficult or unsafe to achieve in traditional batch reactors. thieme-connect.comresearchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways for highly exothermic reactions. youtube.com This enhanced control leads to shorter reaction times, higher yields, and fewer side products. Furthermore, flow systems can be easily scaled up by running the reactor for longer periods or by parallelizing multiple reactors, a concept known as "scaling out." thieme-connect.com

By systematically optimizing reaction parameters and employing process intensification technologies like flow chemistry, the synthesis of complex molecules like this compound can be made more efficient, safer, and scalable for potential industrial production.

Catalyst and Ligand Design for Enhanced Selectivity and Yield

The regioselective introduction of substituents onto a pyridine ring is a critical aspect of synthesizing complex molecules like this compound. The strategic design of catalysts and ligands plays a pivotal role in controlling this selectivity and maximizing the reaction yield.

In a potential synthetic pathway to the target molecule, which could involve the N-methylation of a 2-chloro-5-iodopyridin-4-amine precursor, the choice of catalyst is crucial for achieving high selectivity for mono-N-methylation. While numerous methods exist for N-methylation, many suffer from over-methylation, leading to quaternary ammonium salts. Modern approaches utilize catalysts that can selectively deliver a single methyl group. For instance, heterogeneous nickel catalysts have demonstrated high efficacy in the mono-N-methylation of various amines using methanol as the methylating agent. rsc.org Supported Ni nanoparticle catalysts, such as Ni/ZnAlOx, have shown yields of 75.3–97.3% for mono-N-methylated products. rsc.org Similarly, copper-hydride catalyzed systems using paraformaldehyde as a C1 source offer a homogeneous catalytic approach to selective N-methylation. nih.gov The design of these catalysts often involves tuning the metal's electronic properties and steric environment to favor the desired single methylation event.

Furthermore, the inherent electronic nature of the substituted pyridine ring influences the regioselectivity of other synthetic steps, such as iodination or other C-H functionalizations. The substituents already present on the pyridine ring (chloro and amino groups) direct the position of subsequent modifications. Ligand design becomes critical when employing transition metal-catalyzed cross-coupling or C-H activation reactions. The ligand can modulate the reactivity and selectivity of the metal center. For instance, in nucleophilic aromatic substitution reactions on dichloropyridines, the regioselectivity can be influenced by the steric properties of substituents, a principle that can be extended to ligand design to favor substitution at a specific position. researchgate.net

The table below summarizes catalyst systems relevant to key transformations in the synthesis of substituted pyridines.

| Transformation | Catalyst System | Ligand Example | Key Advantages |

| Selective N-methylation | Heterogeneous Ni nanoparticles (e.g., Ni/ZnAlOx) | - | High selectivity for mono-methylation, catalyst recyclability. |

| Selective N-methylation | Homogeneous CuH | Carbene ligands (e.g., CAAC) | High efficiency in the absence of additives. nih.gov |

| C-H Functionalization | Photocatalyst (e.g., Rose Bengal) | - | Transition-metal-free, mild conditions. acs.org |

| Nucleophilic Substitution | - | - | Regioselectivity can be controlled by substituent effects. researchgate.net |

Solvent Effects and Temperature Control in Complex Pyridine Synthesis

The synthesis of polysubstituted pyridines often involves multiple steps where solvent and temperature are critical parameters that dictate reaction outcomes, including regioselectivity, reaction rate, and yield.

Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of pyridine functionalization. In radical functionalization of electron-deficient heteroarenes like pyridine, the solvent and pH can alter the relative contribution of directing effects from different substituents. nih.gov This tunability allows for the selective functionalization of a desired position by modifying the reaction medium. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity for substitution at the 2-position versus the 6-position could be inverted by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net This effect is attributed to the solvent's ability to act as a hydrogen-bond acceptor, as described by the Kamlet–Taft solvatochromic parameters. researchgate.net In a multi-step synthesis of this compound, careful selection of solvents for each step would be crucial to control the regioselective introduction of the iodo and methylamino groups.

Temperature Control: Temperature is a key factor in controlling reaction kinetics and selectivity in multi-step syntheses. Continuous-flow synthesis offers a significant advantage in this regard by enabling precise temperature control and efficient mixing. flinders.edu.au This level of control is particularly important for reactions that are highly exothermic or require rapid temperature changes to minimize side product formation. In the context of synthesizing the target molecule, a diazotization reaction to introduce the iodo group, for instance, typically requires cryogenic temperatures to ensure the stability of the diazonium intermediate. Maintaining a stable low temperature is critical for achieving a high yield of the desired iodinated product. Conversely, other steps, such as a potential N-methylation, might require elevated temperatures to proceed at a reasonable rate. rsc.org The ability to precisely control the temperature at each stage of a multi-step synthesis is paramount for the successful and efficient production of a complex molecule like this compound.

| Parameter | Influence on Synthesis | Example Application |

| Solvent Polarity (π)* | Can alter the energy of ground and transition states, affecting reaction rates. | - |

| Hydrogen Bond Acidity (α) | Can stabilize anionic intermediates or transition states. | - |

| Hydrogen Bond Basicity (β) | Can influence the regioselectivity of nucleophilic aromatic substitution. researchgate.net | Inverting selectivity in dichloropyridine substitution by switching from DCM to DMSO. researchgate.net |

| Temperature | Controls reaction rate and can influence selectivity between competing pathways. | Precise low-temperature control in diazotization reactions to maintain intermediate stability. |

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as maximizing atom economy and utilizing alternative energy sources, are increasingly being applied to the synthesis of complex molecules like this compound.

Atom Economy and E-factor Evaluation

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chembam.comjocpr.comnumberanalytics.com A higher atom economy signifies a more efficient reaction with less waste generated. jocpr.com

E-factor (Environmental Factor) provides a more practical measure of the waste produced in a process, defined as the total mass of waste generated per unit mass of product. chembam.com

For a multi-step synthesis of this compound, a hypothetical route can be analyzed to estimate these green metrics. A plausible, though not optimized, synthesis could start from 2-chloro-5-methylpyridine.

Step 1: Nitration: 2-chloro-5-methylpyridine → 2-chloro-5-methyl-4-nitropyridine

Step 2: Reduction: 2-chloro-5-methyl-4-nitropyridine → 2-chloro-5-methylpyridin-4-amine

Step 3: Iodination: 2-chloro-5-methylpyridin-4-amine → 2-chloro-5-iodo-pyridin-4-amine

Step 4: N-methylation: 2-chloro-5-iodo-pyridin-4-amine → this compound

A detailed calculation would require the specific reagents and stoichiometry for each step. However, it is evident that a linear, multi-step synthesis with stoichiometric reagents will inherently have a lower atom economy and a higher E-factor compared to more convergent or catalytic approaches. The goal of green chemistry is to design synthetic routes that maximize atom economy, for example, by using catalytic reagents instead of stoichiometric ones and designing addition reactions where all reactant atoms are incorporated into the product.

Exploration of Alternative Solvents and Energy Sources

To enhance the sustainability of synthesizing this compound, the use of alternative solvents and energy sources is a key strategy.

Alternative Solvents: The ideal green solvent is non-toxic, readily available, recyclable, and has a minimal environmental impact. Water is an excellent green solvent, and its use in pyridine synthesis has been explored. wikipedia.org Solvent-free, or neat, reactions represent an even greener approach, eliminating solvent waste entirely. rsc.org Mild and facile solvent-free methodologies have been developed for the synthesis of multi-substituted pyridines at room temperature. rsc.orgnih.gov

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating. organic-chemistry.org One-pot, microwave-assisted procedures for pyridine synthesis have been developed that offer superior yields and regiochemical control. organic-chemistry.org

Ultrasonic Irradiation (Sonication): Ultrasound can be used to accelerate chemical reactions through the phenomenon of acoustic cavitation. daneshyari.comnih.gov This technique has been successfully applied to the synthesis of highly functionalized pyridine and pyrimidine (B1678525) derivatives, often in environmentally friendly solvents like water, leading to excellent yields in short reaction times. wikipedia.orgdaneshyari.comnih.govnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild, ambient conditions. eurekalert.orgbionity.com This sustainable method can be used for the functionalization of pyridines and the construction of pyridine-containing compounds, often avoiding the need for transition metal catalysts. acs.orgeurekalert.orgbionity.com

The application of these green technologies to the synthesis of this compound could lead to a more efficient and environmentally friendly process. For example, a microwave-assisted N-methylation or a photocatalytic C-H iodination could potentially replace more traditional, energy-intensive methods.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. chembam.comjocpr.comnumberanalytics.com | Designing a convergent synthesis or using catalytic reagents. |

| E-factor | Minimizing the mass of waste generated per mass of product. chembam.com | Reducing the use of stoichiometric reagents and solvents. |

| Alternative Solvents | Using environmentally benign solvents (e.g., water) or solvent-free conditions. rsc.orgnih.gov | Performing reactions in water or under neat conditions. |

| Microwave Irradiation | Using microwave energy to accelerate reactions. organic-chemistry.org | Rapid, high-yield synthesis of intermediates. |

| Ultrasonic Irradiation | Using sound waves to promote chemical reactions. daneshyari.comnih.gov | Enhanced reaction rates and yields in pyridine ring formation or functionalization. daneshyari.comnih.gov |

| Photocatalysis | Using light to drive chemical reactions, often with a catalyst. eurekalert.orgbionity.com | Mild and selective C-H functionalization or bond formation. acs.orgeurekalert.orgbionity.com |

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Iodo N Methylpyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly when substituted with good leaving groups at the ortho (C2/C6) or para (C4) positions relative to the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Displacement of Halogen Atoms (Chlorine and Iodine)

In 2-chloro-5-iodo-N-methylpyridin-4-amine, the chlorine atom at the C2 position is activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen. The iodine atom at C5 is in a meta-like position relative to the nitrogen and is thus significantly less activated. Consequently, SNAr reactions are expected to occur preferentially at the C2 position.

The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is inverse to the trend seen in SN2 reactions. wikipedia.org This "element effect" is attributed to the rate-determining step, which is typically the initial nucleophilic attack. nih.gov The high electronegativity of fluorine strongly polarizes the carbon-halogen bond and stabilizes the anionic intermediate, accelerating the reaction. wikipedia.orgcsbsju.edu In the case of this compound, while iodine is a better leaving group in terms of bond strength, the chlorine at the activated C2 position is the primary site for nucleophilic displacement.

| Position | Halogen | Activation by Ring Nitrogen | Predicted Reactivity | Example Nucleophile (Nu-) | Predicted Major Product |

|---|---|---|---|---|---|

| C2 | Chlorine | High (ortho) | High | R-NH2, RO- | 2-Nu-5-iodo-N-methylpyridin-4-amine |

| C5 | Iodine | Low (meta) | Low |

Electrophilic Aromatic Substitution Reactions

While pyridine (B92270) itself is highly resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, the presence of a strongly activating group can overcome this inherent lack of reactivity. pearson.com

Reactivity at Unsubstituted Pyridine Positions

The unsubstituted positions on the this compound ring are C3 and C6. The N-methylamino group at C4 is a potent activating group, significantly increasing the nucleophilicity of the pyridine ring and making it susceptible to attack by electrophiles. wikipedia.org This activating effect is crucial for enabling EAS reactions that would otherwise not proceed under standard conditions.

Directing Effects of Existing Substituents (Chloro, Iodo, N-Methylamino)

The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents.

N-Methylamino (C4): As a powerful +M (mesomeric) group, it is strongly activating and directs incoming electrophiles to the ortho positions (C3 and C5). organicchemistrytutor.comyoutube.com

Chloro (C2): Halogens are deactivating via their inductive effect (-I) but are ortho-, para-directing due to their resonance effect (+M). wikipedia.org This group would direct towards C3 and C5.

Iodo (C5): Similar to chloro, the iodo group is a deactivating, ortho-, para-director, directing towards C4 and C6.

The directing influence of these groups is synergistic in some aspects and competitive in others. The N-methylamino group is the most powerful activating director and will dominate the regioselectivity. It strongly activates the C3 and C5 positions. Since the C5 position is already occupied by iodine, the primary site for electrophilic attack is predicted to be the C3 position.

| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Position(s) |

|---|---|---|---|---|

| -N(H)CH3 (C4) | +M > -I | Strongly Activating | ortho, para | C3, C5 |

| -Cl (C2) | -I > +M | Deactivating | ortho, para | C3, C5 |

| -I (C5) | -I > +M | Deactivating | ortho, para | C4, C6 |

| Predicted Site of Electrophilic Attack | C3 |

Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the pyridine ring makes this compound an excellent substrate for selective metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the key to this selectivity.

The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it much more susceptible to oxidative addition to a low-valent metal catalyst, typically palladium(0). semanticscholar.org This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the C5 position under relatively mild conditions, leaving the C-Cl bond at the C2 position intact for potential subsequent transformations. semanticscholar.org

For instance, a Suzuki-Miyaura coupling using a palladium catalyst would selectively couple an arylboronic acid at the C5 position. wikipedia.org Similarly, a Sonogashira coupling would introduce an alkyne group at the C5 position, and a Buchwald-Hartwig amination would form a new C-N bond at this site. wikipedia.orglibretexts.org Studies on 2-chloro-5-iodopyridine (B1352245) have demonstrated that regioselective palladium-catalyzed aminations can be performed with excellent yields and selectivity at the C5 position.

| Reaction Type | Coupling Partner | Reactive Site | Rationale for Selectivity | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | C5-I | C-I bond is more reactive in oxidative addition than C-Cl | 2-chloro-5-R-N-methylpyridin-4-amine |

| Sonogashira | R-C≡CH | C5-I | C-I bond is more reactive in oxidative addition than C-Cl | 2-chloro-5-(R-C≡C)-N-methylpyridin-4-amine |

| Buchwald-Hartwig | R2NH | C5-I | C-I bond is more reactive in oxidative addition than C-Cl | 2-chloro-5-(R2N)-N-methylpyridin-4-amine |

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed reactions are central to the derivatization of this compound. The distinct reactivity of the iodo and chloro groups allows for sequential, site-selective functionalization.

Research has demonstrated that Suzuki and Sonogashira coupling reactions involving this substrate occur selectively at the 5-iodo position. acs.orgnih.gov This chemoselectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates preferential oxidative addition of the palladium catalyst at the C-5 position. Following the initial coupling at the iodo-substituted site, a subsequent Buchwald-Hartwig amination can be performed at the less reactive 2-chloro position, enabling the synthesis of trisubstituted pyridine derivatives. acs.orgnih.gov

A specific application of the Suzuki-Miyaura coupling is documented in the reaction of this compound with 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. google.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of an aqueous sodium carbonate base, selectively substitutes the iodine atom to form a C-C bond. google.com

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate (aq.) | 2-chloro-5-cyclopropyl-N-methylpyridin-4-amine |

While the utility of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is established for this compound, specific studies detailing Heck coupling reactions involving this compound are not prominently featured in the reviewed scientific literature.

Copper-Catalyzed Transformations

A review of available scientific literature did not yield specific studies focused on copper-catalyzed transformations involving this compound.

Other Transition Metal-Mediated Processes

Functional Group Interconversions and Transformations

The synthesis of this compound itself represents a key functional group transformation. It is prepared via reductive amination of 2-chloro-5-iodopyridin-4-amine using paraformaldehyde as the methyl source and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H) as the reducing agent. acs.orgnih.gov

Reactions Involving the N-Methylamino Group (e.g., Acylation, Alkylation)

Specific research detailing further functionalization, such as acylation or alkylation, of the N-methylamino group of this compound is not extensively documented in the available literature.

Halogen Exchange and Reduction Strategies

While halogen exchange and reduction are common strategies in pyridine chemistry, specific examples and methodologies applied directly to this compound were not identified in the reviewed scientific sources.

Regio-, Chemo-, and Stereoselectivity in Pyridine Derivatization

The derivatization of this compound is governed by high chemo- and regioselectivity, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-5 position is significantly more reactive than the carbon-chlorine bond at the C-2 position. acs.orgnih.gov

This reactivity difference is consistently exploited to achieve selective functionalization. For instance, in sequential coupling strategies, Suzuki or Sonogashira reactions proceed at the C-5 iodo position first. acs.orgnih.gov The remaining chloro group at the C-2 position can then undergo a subsequent coupling reaction, such as a Buchwald-Hartwig amination, under different reaction conditions. acs.orgnih.gov This predictable selectivity allows for a controlled, stepwise assembly of substituents on the pyridine ring, avoiding the formation of undesired isomers and enabling the efficient synthesis of complex target molecules. The general principle of higher reactivity for C-I bonds over C-Cl bonds in such palladium-catalyzed processes is a well-established trend in the chemistry of dihalogenated heteroarenes. nih.gov

Pyridyne Intermediates and Their Synthetic Utility

The generation of highly reactive pyridyne intermediates from suitably substituted halopyridines represents a powerful strategy for the synthesis of diverse and complex pyridine derivatives. While direct experimental evidence for the formation of a pyridyne from this compound is not extensively documented in publicly available literature, its structure suggests a potential pathway to a 3,4-pyridyne intermediate. This section will explore the theoretical basis for its formation and the established synthetic utility of such intermediates, drawing parallels from well-known pyridyne chemistry.

The formation of a 3,4-pyridyne from this compound would likely proceed through a dehydrohalogenation mechanism upon treatment with a strong base. The presence of two halogen atoms, chloro at the 2-position and iodo at the 5-position, offers potential leaving groups. However, the generation of a 3,4-pyridyne would necessitate the removal of a proton from either the C-3 or C-5 position along with a halide from an adjacent carbon. Given the substitution pattern, the most probable pathway would involve the abstraction of the proton at C-3 followed by the elimination of the chloride at C-2, or abstraction of a proton at a suitable position to eliminate the iodide. The electronic effects of the amino and methylamino groups would also influence the regioselectivity of this process.

The synthetic utility of 3,4-pyridyne intermediates is vast, primarily revolving around their ability to undergo nucleophilic addition and cycloaddition reactions. These reactions allow for the introduction of a wide range of substituents onto the pyridine core in a regioselective manner.

Nucleophilic Addition Reactions

Once generated, the 3,4-pyridyne intermediate is a highly reactive electrophile that can be trapped by various nucleophiles. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the substituents on the pyridyne ring. For a pyridyne derived from this compound, the remaining substituents would play a crucial role in directing the incoming nucleophile to either the C-3 or C-4 position.

Table 1: Potential Nucleophilic Addition Reactions of the 3,4-Pyridyne Intermediate

| Nucleophile | Potential Product(s) |

| Amines (e.g., R₂NH) | 3- or 4-Aminopyridine (B3432731) derivatives |

| Alcohols (e.g., ROH) | 3- or 4-Alkoxypyridine derivatives |

| Thiolates (e.g., RS⁻) | 3- or 4-Thioetherpyridine derivatives |

| Organometallic Reagents (e.g., RLi, RMgX) | 3- or 4-Alkyl/Arylpyridine derivatives |

Cycloaddition Reactions

Pyridyne intermediates are also excellent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to construct fused heterocyclic systems. These reactions are particularly valuable for the rapid assembly of complex molecular architectures.

Table 2: Potential Cycloaddition Reactions of the 3,4-Pyridyne Intermediate

| Reactant | Reaction Type | Potential Product Class |

| Dienes (e.g., Furan, Cyclopentadiene) | [4+2] Cycloaddition (Diels-Alder) | Fused bicyclic heteroaromatics |

| Azides (e.g., RN₃) | [3+2] Cycloaddition | Fused triazole derivatives |

| Nitrones | [3+2] Cycloaddition | Fused isoxazoline (B3343090) derivatives |

The synthetic utility of pyridynes is a cornerstone of modern heterocyclic chemistry, enabling the construction of polysubstituted pyridines that are often challenging to access through traditional methods. While the specific application of this compound as a pyridyne precursor requires further experimental validation, its structural features suggest it could be a viable candidate for such transformations, opening avenues for the synthesis of novel and potentially biologically active molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound such as 2-chloro-5-iodo-N-methylpyridin-4-amine, a suite of NMR experiments would be utilized to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to elucidate the connectivity and spatial relationships of the atoms.

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular structure from individual NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would be expected to show a correlation between the N-methyl protons and the amine proton, if coupling occurs. It would also help to confirm the positions of the two aromatic protons on the pyridine (B92270) ring, although they are not adjacent and thus would not show a direct COSY correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the N-methyl group and the two aromatic CH groups on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's three-dimensional structure. For this compound, a NOESY experiment could show a spatial relationship between the N-methyl protons and the proton at the C3 or C5 position of the pyridine ring, depending on the molecule's preferred conformation.

A hypothetical data table for the types of correlations that would be observed is presented below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| Aromatic H-3 | - | C-3 | C-2, C-4, C-5 | Aromatic H-6, N-H |

| Aromatic H-6 | - | C-6 | C-2, C-4, C-5 | Aromatic H-3, N-CH₃ |

| N-CH₃ | N-H | C (methyl) | C-4 | N-H, Aromatic H-6 |

| N-H | N-CH₃ | - | C-4, C-3, C-5 | N-CH₃, Aromatic H-3 |

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. In the case of this compound, ssNMR could be employed to investigate the presence of different crystalline forms, or polymorphs. Each polymorph would have a unique crystal lattice, leading to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectrum. This information is critical in pharmaceutical development, as different polymorphs can have different physical properties.

Advanced Pulse Sequences for Complex Molecular Assignment

For molecules with overlapping signals or complex coupling patterns, advanced pulse sequences can be utilized. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system. For more complex structural problems, experiments like LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) can provide unambiguous long-range correlation data.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of chlorine and iodine through their characteristic isotopic patterns.

A hypothetical HRMS data table is shown below.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 268.9497 | (Not Available) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the methyl group, the iodine atom, or the chlorine atom. The fragmentation pattern would help to confirm the connectivity of the different functional groups.

A table of hypothetical fragment ions is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 268.9497 | 253.9231 | CH₃ |

| 268.9497 | 141.9776 | I |

| 268.9497 | 233.9802 | Cl |

Ion Mobility Mass Spectrometry for Conformational Studies

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion in the gas phase. nih.gov This method separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the ion mobility cell is related to its rotationally averaged collision cross-section (CCS), which is a measure of its gas-phase size and shape. nih.gov

For a molecule like this compound, which possesses rotational freedom around the N-methyl bond and potential for different conformations, IM-MS can be a valuable tool. nih.gov Different conformers of the molecule, if they exist as stable species in the gas phase, will have distinct CCS values and can thus be separated and detected. This allows for the experimental investigation of the conformational landscape of the molecule, which can be complemented by computational modeling to assign structures to the observed mobility peaks. researchgate.net The separation of isomers is a key application of IM-MS, as isomers have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. nih.gov

X-ray Crystallography Methods for Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. eas.orgrigaku.com

Single crystal X-ray diffraction (SCXRD) is considered the gold standard for molecular structure elucidation. northwestern.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays can be used to calculate a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. carleton.edu

For this compound, a successful SCXRD analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The exact spatial arrangement of the atoms in the molecule as it exists in the crystal lattice.

Absolute configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.

Due to the lack of published single-crystal X-ray diffraction data for this compound, a representative data table based on known structures of similar substituted pyridine derivatives is presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 965.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.85 |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a solid sample. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. intertek.com

PXRD is particularly useful for:

Phase identification: Comparing the experimental diffraction pattern to a database of known patterns to identify the crystalline form.

Polymorph screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties. researchgate.net

Purity analysis: Detecting the presence of crystalline impurities.

Monitoring crystalline stability: Assessing changes in the crystalline form of a material under different conditions. intertek.com

For this compound, PXRD would be a critical tool in a pharmaceutical development setting to ensure the consistency and stability of the solid form of the active pharmaceutical ingredient. spectroscopyonline.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. These techniques are highly sensitive to the presence of specific functional groups and can provide insights into molecular structure and bonding. iosrjournals.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. youtube.com When the frequency of the infrared radiation matches the frequency of a particular molecular vibration, the molecule absorbs the radiation, resulting in a peak in the FTIR spectrum. The positions and intensities of these absorption bands are characteristic of the functional groups present in the molecule.

For this compound, FTIR spectroscopy would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyridine ring and the C-Cl and C-I bonds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser source. youtube.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a change in frequency. This frequency shift corresponds to the vibrational energy levels of the molecule.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the skeletal vibrations of the pyridine ring in this compound. cdnsciencepub.com

The following table presents a summary of the expected characteristic vibrational frequencies for this compound, based on data from analogous substituted pyridine compounds. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (amine) | 3400 - 3200 | FTIR, Raman |

| C-H stretch (aromatic) | 3100 - 3000 | FTIR, Raman |

| C-H stretch (methyl) | 2980 - 2850 | FTIR, Raman |

| C=C, C=N stretch (pyridine ring) | 1600 - 1400 | FTIR, Raman |

| N-H bend (amine) | 1650 - 1550 | FTIR |

| C-H bend (methyl) | 1470 - 1370 | FTIR |

| C-N stretch | 1350 - 1250 | FTIR, Raman |

| C-Cl stretch | 800 - 600 | FTIR, Raman |

| C-I stretch | 600 - 500 | Raman |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, as well as for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation and quantification. Given the compound's structure—a substituted pyridine—a reverse-phase HPLC method is a logical starting point. Pyridine and its derivatives are often hydrophilic, which can necessitate specific chromatographic conditions to achieve good retention and peak shape. helixchrom.com

A typical approach would involve a C18 stationary phase, which is versatile and widely used. cmes.org The mobile phase composition is a critical factor; a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. For aminopyridines, the pH of the aqueous phase can significantly impact retention and peak symmetry. cmes.org A phosphate (B84403) buffer is often employed to maintain a consistent pH. cmes.org

An isocratic elution, where the mobile phase composition remains constant, can be effective if the impurities have similar polarities to the main compound. helixchrom.com However, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate a wider range of impurities with varying polarities.

Detection is typically performed using a UV detector. The wavelength of detection should be set at the absorbance maximum of this compound to ensure high sensitivity. For related aminopyridine compounds, detection wavelengths are often in the range of 200-280 nm. cmes.orgsielc.com

The table below outlines a hypothetical, yet scientifically grounded, set of starting parameters for the HPLC method development for this compound, based on methods for similar compounds. cmes.orgsielc.com

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good resolution and is a standard choice for reverse-phase chromatography. cmes.org |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) | Buffering is crucial for reproducible retention times of amine-containing compounds. cmes.org |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |

| Elution Mode | Isocratic | A simple starting point for method development. helixchrom.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. cmes.org |

| Detection | UV at 254 nm | A common wavelength for aromatic and heteroaromatic compounds. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. cmes.org |

Further method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and robustness.

While HPLC is suitable for the primary compound, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. Amines can be challenging to analyze by GC due to their potential for adsorption onto the column, leading to poor peak shape. labrulez.com Therefore, careful column selection and potential derivatization are key considerations.

A common approach for analyzing amines is to use a column with a basic deactivation to minimize peak tailing. labrulez.com For general screening of volatile impurities, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.

For certain amine compounds, derivatization may be necessary to improve their volatility and chromatographic behavior. sigmaaldrich.com Silylation, for example, can reduce the polarity of the amine group and improve peak shape. sigmaaldrich.com

The mass spectrometer provides powerful identification capabilities. In scan mode, it generates a mass spectrum of the eluting compounds, which can be compared to spectral libraries for identification. For quantification of specific impurities, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Below is a representative table of GC-MS parameters that could be used as a starting point for analyzing volatile impurities in a sample of this compound.

| Parameter | Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column suitable for a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas commonly used in GC-MS. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate compounds with a range of boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |

| Scan Range | 40-500 amu | A wide scan range to detect a variety of potential impurities. |

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Iodo N Methylpyridin 4 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the atomic and molecular levels. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-chloro-5-iodo-N-methylpyridin-4-amine, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. mostwiedzy.plias.ac.in

The primary outputs of these calculations would be the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the steric and electronic effects of the substituents—chloro, iodo, and N-methylamine groups—on the pyridine (B92270) ring. The calculations would also yield the total electronic energy of the molecule, which is indicative of its thermodynamic stability. Studies on similar substituted pyridines have shown that DFT methods can accurately predict these geometric and energetic properties. ias.ac.inresearchgate.net

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| C5-I Bond Length | ~2.10 Å |

| C4-N (amine) Bond Length | ~1.38 Å |

| N (amine)-C (methyl) Bond Length | ~1.47 Å |

| C2-N1-C6 Bond Angle | ~117° |

| C3-C4-C5 Bond Angle | ~121° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar substituted pyridines as specific computational data for the target molecule is not available.

Ab Initio Methods for Quantum Chemical Properties

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for certain properties compared to DFT. aip.orgaip.org

For this compound, ab initio calculations would be valuable for investigating properties like the non-planarity of the N-methylamine group and the precise nature of intermolecular interactions. aip.orgaip.org These methods can accurately model electron correlation effects, which are important for a detailed understanding of the molecule's electronic behavior. aip.orgaip.org For instance, studies on aminopyridines have utilized ab initio methods to determine the inversion barriers of the amino group. aip.orgaip.org

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is generated from the calculated electronic density and provides a visual representation of the electrostatic potential on the molecule's surface.

For this compound, an MEP analysis would reveal regions of negative potential, typically associated with the lone pair of electrons on the pyridine nitrogen and the amino nitrogen, indicating sites susceptible to electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential, often found around the hydrogen atoms, would indicate sites for nucleophilic attack. The MEP map is also instrumental in understanding non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be used to interpret and validate experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, often based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. acs.orgstenutz.eu The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, predicted NMR chemical shifts would aid in the assignment of experimental spectra and confirm the molecule's structure. The calculations would account for the electronic environment of each nucleus, which is influenced by the electron-withdrawing and donating effects of the substituents. Comparisons between predicted and experimental spectra for related substituted pyridines have shown good agreement, making this a reliable validation tool. nih.govresearchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~155 |

| C3 | ~110 |

| C4 | ~150 |

| C5 | ~85 |

| C6 | ~148 |

| N-CH₃ | ~30 |

Note: The values in this table are illustrative and based on typical chemical shifts for similarly substituted pyridines. Specific computational data for the target molecule is not available.

Computational Vibrational Frequency Analysis (IR, Raman)